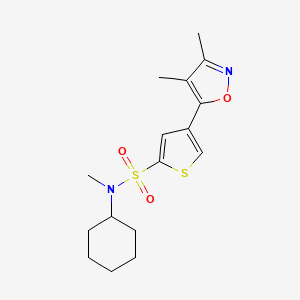
N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thiophene ring, an oxazole ring, and a sulfonamide group, makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and suitable coupling reactions.
Sulfonamide Formation: The final step often involves the reaction of the intermediate compound with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in the development of new drugs.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with applications in treating bacterial infections.
Uniqueness
N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide is unique due to its specific structural features, such as the presence of both oxazole and thiophene rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C16H22N2O3S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-(3,4-dimethyl-1,2-oxazol-5-yl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C16H22N2O3S2/c1-11-12(2)17-21-16(11)13-9-15(22-10-13)23(19,20)18(3)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
BXBWNXMFCMLNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)N(C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















